3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde

概要

説明

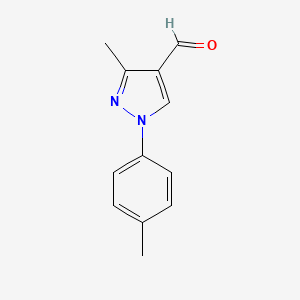

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . It is a pyrazole derivative, characterized by the presence of a methyl group at the 3-position and a p-tolyl group at the 1-position of the pyrazole ring, along with an aldehyde group at the 4-position

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions . For instance, the reaction of 3-methyl-1H-pyrazole with p-tolualdehyde in the presence of a base such as sodium hydroxide can yield the desired product . The reaction typically requires refluxing the mixture in a suitable solvent like ethanol for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

化学反応の分析

Types of Reactions

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

Oxidation: 3-Methyl-1-p-tolyl-1H-pyrazole-4-carboxylic acid.

Reduction: 3-Methyl-1-p-tolyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol. It features a pyrazole ring and a carbaldehyde functional group, which contribute to its chemical reactivity and biological activity. The compound's structure allows for various chemical modifications, enhancing its potential applications in drug design and synthesis.

Biological Activities

The biological activities of pyrazole derivatives, including this compound, have attracted significant research interest due to their potential therapeutic effects. Notable properties include:

- Antimicrobial Activity : Compounds in this class have shown efficacy against various microbial strains. The presence of the pyrazole ring is crucial for this activity as it can interact with microbial enzymes.

- Anti-inflammatory Properties : Pyrazole derivatives have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Antitumor Effects : Research indicates that certain pyrazole compounds exhibit cytotoxicity against cancer cell lines, suggesting potential use in oncology.

Synthesis of New Therapeutics

This compound serves as a precursor in the synthesis of novel pharmaceuticals. Its reactive aldehyde group allows for condensation reactions with various amines and other nucleophiles to form more complex structures with enhanced biological activities.

Modulation of Biological Targets

The compound's ability to interact with specific enzymes and receptors has been explored in drug design. For example, modifications at the methyl and para-tolyl positions can lead to derivatives with improved selectivity and potency against targeted biological pathways.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various pyrazole derivatives, this compound was evaluated against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of pyrazole derivatives, including this compound. The study utilized animal models to assess the compound's ability to reduce inflammation markers, showing promising results that warrant further exploration .

作用機序

The mechanism of action of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function . The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition and binding .

類似化合物との比較

Similar Compounds

1-p-Tolyl-1H-pyrazole-4-carbaldehyde: Lacks the methyl group at the 3-position, which may affect its reactivity and applications.

5-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde: The methyl group is at the 5-position instead of the 3-position, leading to different chemical properties.

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group instead of a methyl group, which can influence its interactions and stability.

Uniqueness

The presence of both a methyl and a p-tolyl group on the pyrazole ring, along with an aldehyde group, provides a versatile scaffold for further functionalization and derivatization .

生物活性

3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol. The compound features a pyrazole ring and a carbaldehyde functional group, which are critical for its biological activity. Its structure includes:

- Methyl group at the 3rd position

- Para-tolyl group at the 1st position

These structural elements contribute to its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Antimicrobial Activity

The compound has demonstrated notable antimicrobial effects against various bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .

2. Antitumor Activity

Pyrazole derivatives, including this compound, have been evaluated for their antitumor properties. They are known to interact with specific molecular targets involved in cancer progression. For instance, studies have indicated that pyrazole compounds can inhibit key enzymes and pathways related to tumor growth .

3. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The presence of the carbaldehyde group may enhance their ability to modulate inflammatory responses, which is crucial in conditions like arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : It could interact with specific receptors that mediate cellular responses related to inflammation and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

特性

IUPAC Name |

3-methyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-3-5-12(6-4-9)14-7-11(8-15)10(2)13-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFANPGNRHKUSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde behave as a ligand in complex formation?

A1: this compound, often denoted as PMFP-Me, acts as a bidentate ligand, coordinating to metal ions through two donor atoms. These are the oxygen atom of the carbonyl group and the nitrogen atom within the pyrazole ring. This chelating behavior leads to the formation of stable metal complexes with various geometries, influenced by factors like the metal ion and other ligands present. []

Q2: What insights were gained from the spectroscopic characterization of manganese(III) complexes incorporating this compound?

A2: Researchers synthesized and characterized mononuclear and binuclear manganese(III) complexes featuring PMFP-Me as a ligand. Through techniques like FT-IR, electronic spectroscopy, and mass spectrometry, they confirmed the successful coordination of PMFP-Me to manganese(III) ions. Furthermore, these analyses, combined with magnetic susceptibility measurements, indicated a square pyramidal geometry around the manganese(III) ion in these complexes. [] These findings highlight the utility of spectroscopic methods in elucidating the structural features of metal complexes involving this pyrazolone derivative.

Q3: What makes this compound attractive for developing light-emitting materials?

A3: this compound (L2) and its related derivatives show promise as ancillary ligands in phosphorescent iridium(III) complexes for organic light-emitting devices (OLEDs). When incorporated into an iridium complex with the common emitter 2-phenylpyridine (ppy), L2 contributed to a high photoluminescence quantum yield, a desirable property for efficient OLEDs. [] This suggests that modifications to the pyrazole-carbaldehyde structure could be a strategy for fine-tuning the luminescent properties of these materials for improved OLED performance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。